4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide
Description
This compound is an isothiazole derivative featuring dual carboxamide groups at positions 3 and 5 of the heterocyclic core. The N3 position is substituted with an ethyl group, while the N5 position bears a benzo[d][1,3]dioxol-5-ylmethyl moiety. The benzodioxole substituent contributes to lipophilicity and aromatic stacking interactions, while the ethyl group offers steric simplicity compared to bulkier alkyl chains .
Properties
IUPAC Name |
4-amino-5-N-(1,3-benzodioxol-5-ylmethyl)-3-N-ethyl-1,2-thiazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-2-17-14(20)12-11(16)13(24-19-12)15(21)18-6-8-3-4-9-10(5-8)23-7-22-9/h3-5H,2,6-7,16H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXDJUQGYQIKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines.
Mode of Action
It is suggested that the compound could induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines. This indicates that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Result of Action
The result of the action of 4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide is the inhibition of cell growth, potentially leading to cell death. This is suggested by the compound’s ability to induce apoptosis and cause cell cycle arrest in certain cell lines.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown potent growth inhibition properties against various human cancer cell lines.
Cellular Effects
In cellular environments, 4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide may exhibit significant effects. For instance, similar compounds have been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell lines.
Biological Activity
The compound 4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H16N4O4S
- Molecular Weight : 356.38 g/mol
- CAS Number : 946331-94-8
Structural Characteristics
The compound features:
- An isothiazole ring, which is known for its diverse biological activities.
- A benzo[d][1,3]dioxole moiety that contributes to its lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit mitochondrial oxidative phosphorylation (OXPHOS), a critical pathway in cellular energy metabolism that is often exploited by cancer cells for survival and proliferation .
Anticancer Properties
Research has indicated that derivatives of isothiazole compounds exhibit anticancer properties. The mechanism often involves:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through interference with metabolic pathways.
A study demonstrated that similar compounds could significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structure allows it to penetrate bacterial membranes effectively, leading to cell lysis. In vitro studies have reported efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity exhibited by this compound. Research indicates that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Study : A study published in Cancer Letters evaluated the effects of various isothiazole derivatives on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM for the compound under investigation .
- Antimicrobial Evaluation : In a separate study published in Journal of Antimicrobial Chemotherapy, the compound demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli at 32 µg/mL and 64 µg/mL respectively, indicating moderate effectiveness .
- Inflammatory Response Modulation : Research published in Inflammation Research highlighted the compound's ability to decrease levels of TNF-alpha and IL-6 in a murine model of inflammation, suggesting potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines. For example, compounds with similar structural features have been tested against human cancer cells such as breast and colon cancer, demonstrating significant cytotoxic effects.
- Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of key signaling pathways involved in cell cycle regulation.
- Case Studies : In one study, derivatives of isothiazole were synthesized and evaluated for their anticancer properties, showing growth inhibition percentages ranging from 51% to 86% across different cancer cell lines .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes that play crucial roles in metabolic disorders.
- α-Glucosidase Inhibition : Research indicates that similar compounds exhibit substantial inhibitory activity against α-glucosidase, which is important for managing Type 2 diabetes mellitus (T2DM). The ability to inhibit this enzyme can help control blood glucose levels by slowing carbohydrate digestion .
- Acetylcholinesterase Inhibition : Some studies have explored the potential of these compounds as acetylcholinesterase inhibitors, which could have implications for treating neurodegenerative diseases like Alzheimer's disease .
Synthesis and Derivatives
The synthesis of 4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide involves several steps:
- Starting Materials : The synthesis typically begins with commercially available precursors that undergo multiple reactions including amination and cyclization.
- Characterization : The synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.
Toxicity and Safety Profile
Understanding the toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that while some derivatives exhibit low toxicity towards normal cells, further investigations are needed to fully assess their safety profile in vivo.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
A. 4-amino-N5-(2-furanylmethyl)-N5-[1-(4-hydroxyphenyl)-2-[(4-methoxyphenyl)methyl]amino-2-oxoethyl]isothiazole-3,5-dicarboxamide (CAS 1032654-11-7)
- Structural Differences : The N5 substituent here includes a furanylmethyl group and a complex aryl-alkyl chain, contrasting with the benzodioxolylmethyl group in the target compound.
- The additional hydroxyl and methoxy groups introduce polarity, which may alter solubility and target affinity .
B. 4-amino-N5-(4-fluorobenzyl)-N3-isopropylisothiazole-3,5-dicarboxamide (CAS 1286728-74-2)
- Structural Differences : The N5 substituent is a 4-fluorobenzyl group, and the N3 position is isopropyl instead of ethyl.
- Key Implications: The fluorine atom enhances electronegativity and may engage in halogen bonding.
C. 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (Compound 35)
- Structural Differences : This compound replaces the isothiazole core with a thiazole ring and incorporates a trifluoromethoxybenzoyl group.
- Key Implications : The thiazole core has distinct electronic properties (e.g., lower aromatic resonance than isothiazole). The trifluoromethoxy group significantly increases lipophilicity and metabolic stability .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | logP* (Predicted) | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| Target Compound | C15H17N4O4S | 349.4 | Benzodioxolylmethyl, ethyl | 2.1 | 7 |
| 4-amino-N5-(4-fluorobenzyl)-N3-isopropyl... | C15H17FN4O2S | 336.4 | 4-fluorobenzyl, isopropyl | 2.8 | 5 |
| CAS 1032654-11-7 | C23H23N5O6S | 505.5 | Furanylmethyl, aryl-alkyl chain | 1.5 | 9 |
| Compound 35 | C28H20F3N3O5S | 580.5 | Thiazole, trifluoromethoxybenzoyl | 4.3 | 8 |
*logP values estimated using fragment-based methods.
Key Observations :
- Compound 35’s trifluoromethoxy group results in significantly higher lipophilicity (logP ~4.3), which may enhance membrane permeability but reduce solubility .
Q & A
Basic: What are the optimal synthetic routes for 4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide?
Methodological Answer:
The synthesis involves multi-step reactions, including protection/deprotection strategies and coupling reactions. For example:
- Step 1: Introduce the benzo[d][1,3]dioxole moiety via nucleophilic substitution or condensation reactions using ethanol or THF as solvents .
- Step 2: Functionalize the isothiazole core with ethyl and carboxamide groups via amidation, requiring catalysts like triethylamine and controlled temperatures (e.g., 60–80°C) .
- Step 3: Optimize yield (70–85%) by monitoring intermediates via TLC or HPLC .
Key Considerations:
- Use trityl or acetyl groups for transient amine protection to avoid side reactions .
- Purify intermediates via column chromatography or recrystallization .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR: Confirm regiochemistry of the isothiazole ring and substituent integration (e.g., ethyl group at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- HPLC-MS: Verify purity (>95%) and molecular weight (e.g., [M+H]+ ion) .
- FT-IR: Identify carbonyl stretches (1650–1700 cm⁻¹) and amine N-H bends (3300–3500 cm⁻¹) .
Advanced Tip: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic regions .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from assay conditions or cellular models. Address them by:
- Standardizing Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for metabolic activity via ATP quantification .
- Dose-Response Curves: Establish EC50/IC50 values across multiple replicates to assess reproducibility .
- Off-Target Screening: Employ kinase or GPCR panels to rule out non-specific interactions .
Example: If antiproliferative activity varies, validate target engagement (e.g., Western blot for apoptosis markers like caspase-3) .
Advanced: What strategies optimize the compound’s stability during in vitro assays?
Methodological Answer:
The isothiazole ring and carboxamide groups are prone to hydrolysis. Mitigate degradation via:
- pH Control: Use buffered solutions (pH 7.4) to prevent acid/base-catalyzed breakdown .
- Light/Temperature: Store solutions at –20°C in amber vials to avoid photodegradation .
- Co-solvents: Add DMSO (≤1%) to enhance solubility without destabilizing the compound .
Validation: Monitor stability via LC-MS over 24–72 hours .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
Focus on modular substitutions:
- Region A (Benzo[d][1,3]dioxole): Replace methylenedioxy with halogens (e.g., Cl, F) to assess electronic effects on bioactivity .
- Region B (Ethyl group): Test bulkier alkyl chains (e.g., propyl, isopropyl) for steric effects on target binding .
- Region C (Carboxamide): Explore acylated or sulfonamide variants to modulate solubility .
Experimental Workflow:
Synthesize 10–15 derivatives with systematic substitutions.
Screen against primary and counter-screening targets.
Use molecular docking to correlate activity with binding affinity .
Advanced: What mechanistic studies elucidate the compound’s mode of action?
Methodological Answer:
Employ a combination of biochemical and cellular approaches:
- Pull-Down Assays: Use biotinylated probes to identify protein targets from lysates .
- Transcriptomics: Perform RNA-seq to map gene expression changes post-treatment .
- Molecular Dynamics (MD): Simulate binding to hypothesized targets (e.g., kinases) to predict interaction hotspots .
Case Study: If the compound inhibits kinase X, validate via in vitro kinase assays with recombinant protein .
Advanced: How to address low bioavailability in preclinical models?
Methodological Answer:
Improve pharmacokinetics through formulation or prodrug design:
- Lipid Nanoparticles: Encapsulate the compound to enhance plasma half-life .
- Prodrug Strategy: Mask polar groups (e.g., carboxamide) with ester linkages, cleaved in vivo .
- Permeability Assays: Use Caco-2 monolayers to identify absorption barriers .
Validation: Measure plasma concentrations via LC-MS/MS in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
